molecular formula C8H18<br>CH3CH(CH3)CH2(CH2)3CH3<br>C8H18 B165363 2-Methylheptane CAS No. 592-27-8

2-Methylheptane

Cat. No. B165363
CAS RN: 592-27-8
M. Wt: 114.23 g/mol
InChI Key: JVSWJIKNEAIKJW-UHFFFAOYSA-N
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Description

2-Methylheptane is a colorless liquid and a hydrocarbon, which is part of the branched alkane family . It is one of the isomers of octane .


Synthesis Analysis

2-Methylheptane has been gaining more industrial and academic interests as a gasoline additive to replace methyl tert-butyl ether . Traditionally, it is obtained by carrying out the reaction in the reactor followed by three distillation columns .


Molecular Structure Analysis

The molecular formula of 2-Methylheptane is C8H18 . Its structural formula is (CH3)2CH(CH2)4CH3 .


Chemical Reactions Analysis

A recent experimental and kinetic modeling study of large 2-methylalkanes validated a chemical kinetic model for 2-methylheptane against experimental data obtained in a premixed flame, non-premixed flame, shock tube, and perfectly stirred reactor .


Physical And Chemical Properties Analysis

2-Methylheptane has a molecular weight of 114.23 g/mol . It is a hydrocarbon and one of the isomers of octane .

Scientific Research Applications

2-Methylheptane: A Comprehensive Analysis of Scientific Research Applications

Gas Detection: 2-Methylheptane is utilized as a gas detector due to its chemical properties. It is used in RD DIN40 respirator masks with gas filter type A, indicating its role in safety equipment for detecting harmful gases in various environments .

Respiratory Protection: The compound’s application in RD DIN40 respirator masks also highlights its use in respiratory protection, providing a barrier against airborne contaminants and ensuring the safety of individuals in hazardous conditions .

Solvent Usage: Due to its solubility in alcohol and insolubility in water, 2-Methylheptane can be used as a solvent in scientific research for processes that require non-polar solvents .

Thermochemical Studies: The NIST Chemistry WebBook indicates that 2-Methylheptane has documented gas phase thermochemistry data, suggesting its use in thermochemical studies to understand the heat-related properties of chemical reactions .

Phase Change Research: Information on phase change data for 2-Methylheptane is available, which implies its application in studying phase transitions such as vaporization, condensation, melting, and freezing .

Chemical Property Analysis: The detailed physical and chemical property data provided by resources like the NIST’s Thermo Data Engine (TDE) for pure compounds indicates that 2-Methylheptane is used in the analysis of chemical properties and behaviors .

Isotopologue Research: The existence of isotopologues like 2-Methylheptane-d18 points to its use in isotopic labeling studies, which are crucial for tracing chemical pathways and reactions .

Combustion Research: Comparative studies between 2-Methylheptane and other alkanes like n-octane suggest its role in combustion research, particularly in understanding the effects of methyl substitution on reactivity .

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Environmental protection agencies have begun imposing stringent regulations on the existing refineries to control the levels of gasoline additives . In this context, 2-Methylheptane has drawn attention as a fuel additive for cleaner combustion .

properties

IUPAC Name

2-methylheptane
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InChI

InChI=1S/C8H18/c1-4-5-6-7-8(2)3/h8H,4-7H2,1-3H3
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InChI Key

JVSWJIKNEAIKJW-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(C)C
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Molecular Formula

Record name 2-METHYLHEPTANE
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DSSTOX Substance ID

DTXSID2060460
Record name 2-Methylheptane
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Molecular Weight

114.23 g/mol
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Physical Description

Colorless liquid; [ICSC], COLOURLESS LIQUID.
Record name 2-Methylheptane
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Boiling Point

116 °C
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Flash Point

4.4 °C
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Solubility

Solubility in water: none
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Density

Relative density (water = 1): 0.698
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

20.7 [mmHg], Vapor pressure, kPa at 38 °C: 5.3
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Product Name

2-Methylheptane

CAS RN

592-27-8, 26635-64-3, 28777-67-5
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Melting Point

-109 °C
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Synthesis routes and methods I

Procedure details

At very high hexane conversions (99%), benzene was formed in over 94% yield. Similarly, n-heptane yielded 96% toluene. Similarly, n-heptane yielded 96% toluene. Consistent with the non-acidic nature of this platinum catalyst, n-octane yielded predominantly ethylbenzene and ortho-xylene, 2-methylheptane produced mostly meta-xylene, and 3-methylheptane formed mainly ethylbenzene, para-, and ortho-xylene.
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Synthesis routes and methods II

Procedure details

A standard test based on hexane conversion at 1000° F. indicated an apparent hexane conversion activity between 200 and 500, with a very high benzene selectivity (60%). At very high hexane conversions (99%), benzene was formed in over 94% yield. Similarly, n-heptane yielded 96% toluene. Similarly, n-heptane yielded 96% toluene. Consistent with the non-acidic nature of this platinum catalyst, n-octane yielded in addition to styrene, ethylbenzene and ortho-xylene, 2-methylheptane produced mostly meta-xylene, and 3-methylheptane formed mainly ethylbenzene, para-, and ortho-xylene.
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Synthesis routes and methods III

Procedure details

At very high hexane conversions (99%), benzene was formed in over 94% yield. Similarly, n-heptane yielded 96% toluene. Consistent with the non-acidic nature of this platinum catalyst, n-octane yielded predominantly ethylbenzene and ortho-xylene, 2-methylheptane produced mostly meta-xylene, and 3-methylheptane formed mainly ethylbenzene, para-, and ortho-xylene.
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Synthesis routes and methods IV

Procedure details

A standard test (based on hexane conversion at 1000° F.) indicated a hexane conversion activity between 200 and 500, with a very high benzene selectivity (60%). At very high hexane conversions (99%), benzene was formed in over 94% yield. Similarly, n-heptane yielded 96% toluene. Similarly, n-heptane yielded 96% toluene. Consistent with the non-acidic nature of this platinum catalyst, n-octane yielded predominantly ethylbenzene and ortho-xylene, 2-methylheptane produced mostly meta-xylene, and 3-methylheptane formed mainly ethylbenzene, para-, and ortho-xylene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methylheptane
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2-Methylheptane
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2-Methylheptane
Reactant of Route 6
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Q & A

Q1: How does the branched structure of 2-methylheptane impact its combustion properties compared to linear alkanes like n-octane?

A1: Both experimental data and model predictions indicate that 2-methylheptane exhibits lower reactivity in flames compared to n-octane. This is attributed to its decreased ability to populate the hydrogen radical pool, a crucial factor in high-temperature combustion [, , ]. Additionally, 2-methylheptane demonstrates lower laminar flame speeds than mono-methylated octane isomers, suggesting that an increase in methyl substitutions leads to decreased reactivity [].

Q2: What is the significance of propene chemistry in the high-temperature ignition of 2,5-dimethylhexane?

A2: Accurate prediction of high-temperature ignition delay in 2,5-dimethylhexane relies heavily on the accurate representation of propene chemistry within the kinetic model [].

Q3: How does the position of the methyl group in methylheptane isomers affect their combustion characteristics?

A3: The location of the methyl substitution on the alkane chain significantly influences the distribution of intermediate species and combustion products. For example, flames of 2-methylheptane and 3-methylheptane, when compared at the same conditions, exhibit different concentrations of key species such as alkenes, alkynes, aldehydes, and dienes [].

Q4: What surrogate mixtures have been proposed to study the combustion of jet fuels containing 2-methylheptane?

A4: Researchers have used surrogates comprising n-decane, iso-octane, decalin, n-propylcyclohexane, n-propylbenzene, and tetralin to simulate the combustion kinetics of jet fuels containing 2-methylheptane [].

Q5: How does the use of zeolites like HY and HZSM-5 impact the catalytic cracking of 2-methylheptane?

A5: The choice of zeolite significantly influences the product distribution during the cracking of 2-methylheptane. HZSM-5 tends to produce smaller fragments compared to HY []. Additionally, the ratio of branched to linear paraffins in the product stream is strongly affected by both the catalyst type and the feedstock used [, ].

Q6: Can the product distribution from the cracking of 2-methylheptane over a mixture of HY and HZSM-5 zeolites be predicted?

A6: While the overall product distribution by carbon number can be reasonably approximated by summing the contributions of individual catalysts, deviations are observed for specific distributions of paraffins, olefins, and aromatics. This suggests the occurrence of hydrogen transfer and isomerization processes within the zeolite mixture [, ].

Q7: What microorganisms are potentially involved in the biodegradation of iso-alkane mixtures containing 2-methylheptane?

A7: Studies point to members of the Peptococcaceae family as key players in the degradation of iso-alkanes like 2-methylheptane in methanogenic environments [, ].

Q8: What is the molecular formula and weight of 2-methylheptane?

A8: The molecular formula of 2-methylheptane is C8H18, and its molecular weight is 114.23 g/mol.

Q9: Are there spectroscopic techniques for identifying 2-methylheptane?

A9: Yes, techniques like gas chromatography coupled with mass spectrometry (GC-MS) are commonly used to identify and quantify 2-methylheptane in complex mixtures, such as fuel samples [, ].

Q10: Are there studies on the adsorption behavior of 2-methylheptane on different materials?

A10: Yes, studies have investigated the adsorption of 2-methylheptane on materials like polyvinylidene chloride-based microporous activated carbon. These studies shed light on the factors influencing selective adsorption, such as structural features of the material, steric parameters, diffusion conditions, and CH/π interactions [].

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